molecular formula C7H15N3O5S B3323926 Azido-PEG3-MS CAS No. 176520-24-4

Azido-PEG3-MS

Cat. No.: B3323926
CAS No.: 176520-24-4
M. Wt: 253.28 g/mol
InChI Key: ZOOKULHFCBIPIO-UHFFFAOYSA-N
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Description

Azido-PEG3-MS is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group, which makes it a valuable reagent in click chemistry. This compound is often used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Azido-PEG3-MS involves the reaction of azido-PEG3-amine with maleimide-NHS ester under dry conditions. The reaction is typically carried out in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF). The mixture is stirred or shaken for about 30 minutes at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG3-MS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    CuAAC: Requires a copper catalyst and is typically carried out in the presence of a reducing agent such as sodium ascorbate.

    SPAAC: Does not require a catalyst and can be performed under mild conditions.

Major Products

The major products formed from these reactions are triazole-linked conjugates, which are stable and bioorthogonal, meaning they do not interfere with biological processes .

Scientific Research Applications

Azido-PEG3-MS has a wide range of applications in scientific research:

Mechanism of Action

Azido-PEG3-MS exerts its effects through the formation of covalent bonds with thiol groups on proteins or peptides. This reaction is facilitated by the azide group, which undergoes cycloaddition reactions with alkyne or strained alkyne groups. The resulting triazole linkage is stable and does not interfere with biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its optimal spacer length, which provides a balance between flexibility and stability. This makes it particularly suitable for applications in PROTAC synthesis and bioconjugation .

Properties

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O5S/c1-16(11,12)15-7-6-14-5-4-13-3-2-9-10-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOKULHFCBIPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196761
Record name Ethanol, 2-[2-(2-azidoethoxy)ethoxy]-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176520-24-4
Record name Ethanol, 2-[2-(2-azidoethoxy)ethoxy]-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176520-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[2-(2-azidoethoxy)ethoxy]-, 1-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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